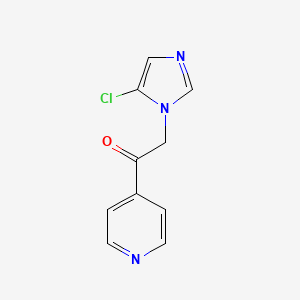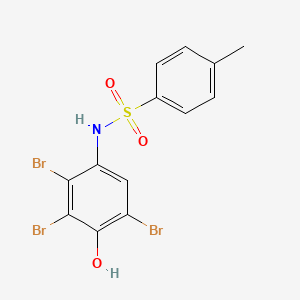
2-methyl-6-(tetrahydro-2H-thiopyran-4-ylamino)-2-heptanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(tetrahydro-2H-thiopyran-4-ylamino)-2-heptanol, commonly known as THPO, is an organic compound with a molecular formula C12H25NO2S. It is a chiral compound that has a single stereocenter and exists as two enantiomers. THPO is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Mécanisme D'action
THPO is a potent inhibitor of 2-methyl-6-(tetrahydro-2H-thiopyran-4-ylamino)-2-heptanol, which is a negative regulator of insulin signaling. By inhibiting 2-methyl-6-(tetrahydro-2H-thiopyran-4-ylamino)-2-heptanol, THPO enhances insulin signaling and improves glucose uptake in skeletal muscle and adipose tissue. THPO also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
THPO has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and obesity. THPO also reduces inflammation and oxidative stress, which are important contributors to the pathogenesis of these diseases. THPO has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
THPO is a potent and selective inhibitor of 2-methyl-6-(tetrahydro-2H-thiopyran-4-ylamino)-2-heptanol, which makes it a valuable tool for studying the role of 2-methyl-6-(tetrahydro-2H-thiopyran-4-ylamino)-2-heptanol in insulin signaling and glucose homeostasis. However, THPO has low solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. THPO also has poor pharmacokinetic properties, which limit its potential as a therapeutic agent.
Orientations Futures
Future research on THPO should focus on improving its pharmacokinetic properties and developing more potent and selective inhibitors of 2-methyl-6-(tetrahydro-2H-thiopyran-4-ylamino)-2-heptanol. THPO may also have potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of THPO on these diseases.
Méthodes De Synthèse
THPO can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-methyl-2-heptanol with thionyl chloride to form 2-methyl-6-chloro-2-heptanol. The second step involves the reaction of 2-methyl-6-chloro-2-heptanol with tetrahydro-2H-thiopyran-4-amine to form 2-methyl-6-(tetrahydro-2H-thiopyran-4-ylamino)-2-heptanol (THPO). The purity of THPO can be improved by recrystallization using a mixture of ethanol and water.
Applications De Recherche Scientifique
THPO has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. THPO has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism in animal models of these diseases. THPO has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Propriétés
IUPAC Name |
2-methyl-6-(thian-4-ylamino)heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NOS/c1-11(5-4-8-13(2,3)15)14-12-6-9-16-10-7-12/h11-12,14-15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGCVJMEFJZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(tetrahydro-2H-thiopyran-4-ylamino)-2-heptanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(methylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5973398.png)
![methyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B5973407.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5973413.png)
![N,N-diethyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5973416.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5973423.png)

![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone](/img/structure/B5973438.png)
![N-(2-methylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5973453.png)
![N-(3-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5973455.png)
![2-[(2-methylphenyl)thio]-N-[1-(4-pyrimidinyl)ethyl]acetamide](/img/structure/B5973456.png)



![1-{3-[({2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B5973482.png)